Pindolol Glucuronide
Description
Pindolol glucuronide is a major Phase II metabolite of pindolol, a non-selective β-adrenergic antagonist with intrinsic sympathomimetic activity (ISA). Pindolol is primarily metabolized in the liver through hydroxylation (Phase I) and subsequent conjugation with glucuronic acid (Phase II). Approximately 35–40% of the administered dose is excreted unchanged in urine, while the remainder undergoes hepatic metabolism to form glucuronides and sulfate conjugates . The glucuronidation process enhances water solubility, facilitating renal excretion. Notably, pindolol’s high oral bioavailability (>90%) stems from minimal first-pass metabolism, distinguishing it from other β-blockers .
Properties
Molecular Formula |
C20H28N2O8 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(2S,3S,6R)-3,4,5-trihydroxy-6-[1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O8/c1-10(2)22-8-11(9-28-14-5-3-4-13-12(14)6-7-21-13)29-20-17(25)15(23)16(24)18(30-20)19(26)27/h3-7,10-11,15-18,20-25H,8-9H2,1-2H3,(H,26,27)/t11?,15?,16-,17?,18-,20+/m0/s1 |
InChI Key |
DZDGVZYNAMIJIW-UXMUTAMDSA-N |
Isomeric SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O[C@H]3C(C([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pindolol Glucuronide typically involves the glucuronidation of Pindolol. This process can be carried out using glucuronosyltransferase enzymes in the liver . The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions. The process is optimized for high yield and purity, often using bioreactors to maintain the necessary conditions for enzyme activity. The product is then purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Formation and Metabolic Pathways
Pindolol glucuronide is a Phase II metabolic conjugate formed through the glucuronidation of pindolol. The process involves two key steps:
-
Phase I Hydroxylation : Pindolol undergoes hydroxylation, likely mediated by cytochrome P450 enzymes, to form hydroxylated metabolites .
-
Phase II Glucuronidation : The hydroxylated intermediates or parent compound are then conjugated with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes .
Key Data (Table 1)
Enzymatic and Biochemical Mechanisms
The glucuronidation of pindolol is catalyzed by UGT enzymes, which transfer glucuronic acid to the hydroxyl group of the substrate. This reaction enhances water solubility, facilitating renal elimination .
Reaction Schematic
textPindolol → Hydroxy-Pindolol (Phase I) → this compound (Phase II)
The glucuronide metabolite is primarily excreted via urine, accounting for 60-65% of the administered dose .
Structural and Chemical Implications
This compound retains the core indole structure of pindolol but incorporates a glucuronic acid moiety. This modification alters its pharmacokinetic properties:
-
Increased Polarity : Glucuronidation reduces lipophilicity, enhancing renal excretion .
-
Reduced Bioavailability : Conjugation typically renders metabolites pharmacologically inactive, though exceptions exist (e.g., morphine-6-glucuronide) .
Structural Comparison (Table 2)
Toxicity and Activity Considerations
While most glucuronides are inactive, some exhibit activity or toxicity. For example:
Scientific Research Applications
Pindolol Glucuronide has several applications in scientific research:
Pharmacokinetics: It is used to study the metabolism and excretion of Pindolol in the body.
Toxicology: Researchers use it to understand the detoxification pathways of beta-blockers.
Analytical Chemistry: It serves as a standard in the development of analytical methods for detecting beta-blockers in biological samples.
Mechanism of Action
Pindolol Glucuronide itself does not have significant pharmacological activity. its formation is a crucial step in the metabolism of Pindolol. By binding to beta-2 receptors in the juxtaglomerular apparatus, Pindolol inhibits the production of renin, thereby reducing the levels of angiotensin II and aldosterone . This leads to decreased vasoconstriction and water retention, ultimately lowering blood pressure .
Comparison with Similar Compounds
Comparison with Similar Glucuronidated β-Blockers
Penbutolol Glucuronide
- Metabolism : Penbutolol is extensively metabolized, with <4% excreted unchanged. Its primary metabolites include penbutolol glucuronides, 4-hydroxy penbutolol, and 4-hydroxy penbutolol glucuronide. The 4-hydroxy metabolite retains partial β-blocking activity, making it a semi-active metabolite .
- Excretion : Renal excretion of glucuronides is a major route, but the parent drug’s low bioavailability contrasts with pindolol’s high bioavailability.
- Key Difference : Unlike pindolol glucuronide, penbutolol’s 4-hydroxy glucuronide contributes to prolonged pharmacologic effects despite rapid elimination (half-life ~2 hours) .
Oxprenolol Glucuronide
- Metabolism: Oxprenolol undergoes significant first-pass hepatic metabolism (bioavailability: 24–60%), with glucuronidation as a primary pathway. Its glucuronide metabolite is renally excreted .
- Excretion: Similar to pindolol, urinary pH may influence clearance, though specific data on oxprenolol glucuronide’s pH sensitivity are lacking.
- Key Difference: Oxprenolol’s shorter elimination half-life (2 hours) contrasts with pindolol’s longer duration of action, despite both sharing ISA properties .
Comparative Pharmacokinetic Data
Research Findings and Mechanistic Insights
- This compound: Critically ill patients exhibit reduced CLR, suggesting impaired renal handling or competition with endogenous cations. This contrasts with healthy volunteers, where CLR is higher .
- Penbutolol Glucuronide : The semi-active 4-hydroxy metabolite may prolong therapeutic effects despite rapid elimination, a feature absent in this compound .
- Oxprenolol Glucuronide: Variable first-pass metabolism leads to unpredictable bioavailability, whereas pindolol’s consistent bioavailability simplifies dosing .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Pindolol Glucuronide in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying glucuronide metabolites. For polar glucuronides like this compound, derivatization techniques (e.g., trimethylsilylation) improve chromatographic retention and sensitivity. Enzymatic hydrolysis using β-glucuronidase can also be optimized to confirm metabolite identity, though intact detection without hydrolysis is preferred for specificity . Validation should include limits of detection (LOD), linearity, and matrix effects to ensure reproducibility.
Q. How can researchers account for variability in pharmacokinetic data for glucuronide metabolites?
- Methodological Answer : Pharmacokinetic variability arises from factors such as UDP-glucuronosyltransferase (UGT) isoform activity, CYP enzyme polymorphisms, and renal excretion efficiency. To mitigate bias, correct urinary metabolite concentrations for creatinine levels to normalize for renal function. Pre-screening for UGT1A1 and CYP2D6 phenotypes (via genotyping or phenotyping probes) can clarify inter-individual differences in metabolism . Longitudinal sampling over extended periods (e.g., 28 days) improves statistical power in population studies .
Q. What are the primary metabolic pathways and enzymes involved in this compound formation?
- Methodological Answer : Pindolol undergoes glucuronidation via UGT isoforms, likely UGT1A1 and UGT2B7, based on structural analogs like SN-38 glucuronide. To confirm enzyme specificity, use recombinant UGT isoforms in vitro and compare reaction kinetics (Vmax, Km). Competitive inhibition assays with known UGT inhibitors (e.g., fluconazole for UGT2B7) can further validate enzyme contributions .
Advanced Research Questions
Q. What strategies are effective for distinguishing between O- and N-glucuronide isomers of this compound?
- Methodological Answer : Chemical derivatization with agents like trimethylsilyl iodide (TMSI) followed by LC-HRMS analysis differentiates O- and N-glucuronides. O-glucuronides derivatize three hydroxyl groups, while N-glucuronides derivatize four. Fragmentation patterns in tandem MS (e.g., neutral loss of 176 Da for glucuronide moieties) and retention time matching with synthetic standards further confirm structural assignments .
Q. How can in vivo models be optimized to assess the pharmacological effects of this compound?
- Methodological Answer : Utilize surgically induced disease models (e.g., anterior cruciate ligament transection in rats) to evaluate glucuronide efficacy in target tissues. Combine histological analysis (H&E, toluidine blue staining) with biomarkers like CTX-II (cartilage degradation) and COMP (collagen turnover). Dose-response studies (1–10 mg/day) over 4–6 weeks, paired with LC-MS/MS pharmacokinetic profiling, establish therapeutic windows .
Q. How should researchers address contradictions in glucuronide bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from differences in assay matrices (e.g., plasma vs. microdialysate) or metabolite stability. Perform stability studies under varying pH and temperature conditions. Use Bayesian analysis of NMR or MS data to quantify flux parameters (e.g., gluconeogenesis vs. glycogenolysis contributions) and resolve conflicting metabolic interpretations .
Q. What are the challenges in detecting intact glucuronide metabolites in complex biological samples?
- Methodological Answer : Intact glucuronides are highly polar, complicating reversed-phase LC retention. Hydrophilic interaction liquid chromatography (HILIC) or ion-pairing agents improve separation. For brain microdialysates, optimize LC-ESI-MS/MS conditions to avoid in-source fragmentation and achieve nM-level sensitivity, as demonstrated for dopamine glucuronide .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
